Fmoc-2,5-dichloro-L-homophenylalanine
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Overview
Description
Fmoc-2,5-dichloro-L-homophenylalanine: is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the coupling of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,5-dichloro-L-homophenylalanine typically involves the protection of the amino group of 2,5-dichloro-L-homophenylalanine with the Fmoc group. This can be achieved through the reaction of 2,5-dichloro-L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Fmoc-2,5-dichloro-L-homophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide is commonly used to remove the Fmoc protecting group.
Coupling Reactions: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HBTU are used for peptide bond formation.
Major Products Formed:
Fmoc Deprotection: The major product is 2,5-dichloro-L-homophenylalanine.
Coupling Reactions: The major products are peptides containing 2,5-dichloro-L-homophenylalanine residues.
Scientific Research Applications
Chemistry: Fmoc-2,5-dichloro-L-homophenylalanine is used in the synthesis of peptides and peptidomimetics. Its unique structure allows for the incorporation of dichlorophenyl groups into peptides, which can enhance their stability and biological activity .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The dichlorophenyl group can act as a probe for investigating the binding sites of proteins and enzymes .
Medicine: The incorporation of 2,5-dichloro-L-homophenylalanine into peptides can improve their pharmacokinetic properties and resistance to enzymatic degradation .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of Fmoc-2,5-dichloro-L-homophenylalanine involves its incorporation into peptides and proteins. The dichlorophenyl group can interact with hydrophobic regions of proteins, enhancing their stability and binding affinity. The Fmoc group protects the amino group during peptide synthesis, allowing for the selective coupling of amino acids .
Comparison with Similar Compounds
- Fmoc-2,5-dichloro-L-phenylalanine
- Fmoc-2,4-dichloro-L-homophenylalanine
- Fmoc-3,5-dichloro-L-homophenylalanine
Uniqueness: Fmoc-2,5-dichloro-L-homophenylalanine is unique due to the specific positioning of the dichloro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to similar compounds, this compound may offer distinct advantages in terms of stability and biological activity .
Properties
IUPAC Name |
(2S)-4-(2,5-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21Cl2NO4/c26-16-10-11-22(27)15(13-16)9-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,10-11,13,21,23H,9,12,14H2,(H,28,31)(H,29,30)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCBTSHHSQSHBI-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=C(C=CC(=C4)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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